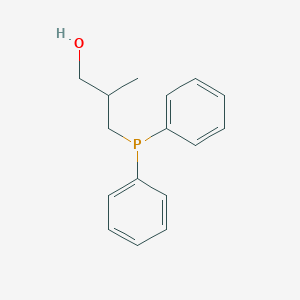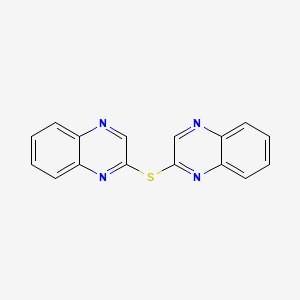![molecular formula C17H8O3 B14313917 1H-Cyclopenta[b]anthracene-1,2,3-trione CAS No. 114946-36-0](/img/structure/B14313917.png)
1H-Cyclopenta[b]anthracene-1,2,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta[b]anthracene-1,2,3-trione is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. This compound is known for its intriguing chemical properties and potential applications in various scientific fields. Its molecular formula is C17H10O3, and it is characterized by the presence of three ketone groups attached to the anthracene core.
Preparation Methods
The synthesis of 1H-Cyclopenta[b]anthracene-1,2,3-trione typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination, leading to aromatization
Chemical Reactions Analysis
1H-Cyclopenta[b]anthracene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Cyclopenta[b]anthracene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex PAHs and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[b]anthracene-1,2,3-trione involves its ability to form stable complexes with various molecules. The compound can intercalate with DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. The molecular targets and pathways involved are still under investigation, but its interaction with nucleic acids is a key area of focus .
Comparison with Similar Compounds
1H-Cyclopenta[b]anthracene-1,2,3-trione can be compared with other PAHs, such as:
- 7Helicene-like compounds : These compounds have a helical structure and different photophysical properties .
1H-Cyclopenta[a]naphthalene: Similar in structure but with different reactivity and applications.
1H-Cyclopenta[b]naphthalene: Another PAH with distinct chemical properties.
Properties
CAS No. |
114946-36-0 |
|---|---|
Molecular Formula |
C17H8O3 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
cyclopenta[b]anthracene-1,2,3-trione |
InChI |
InChI=1S/C17H8O3/c18-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)17(15)20/h1-8H |
InChI Key |
BNTKPGLRZMQXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C(=O)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


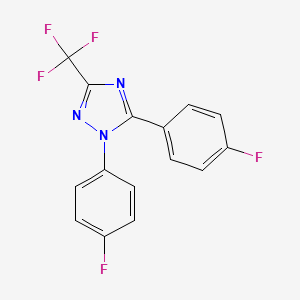
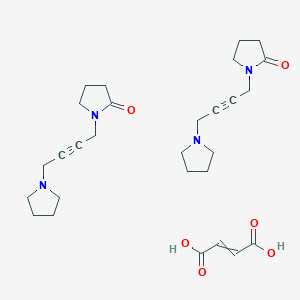
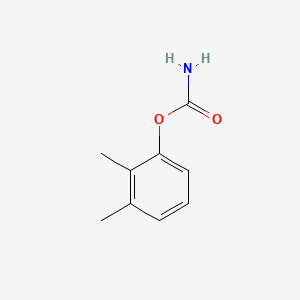
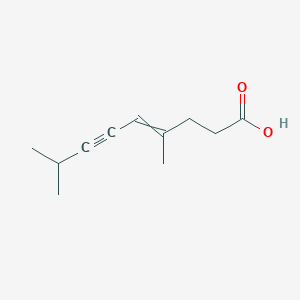
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
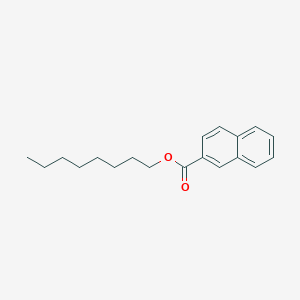

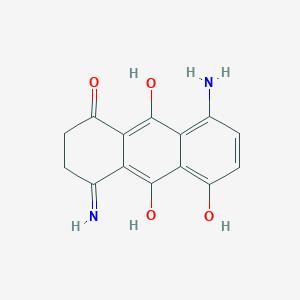
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
